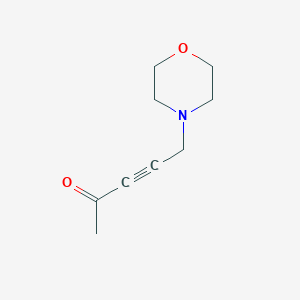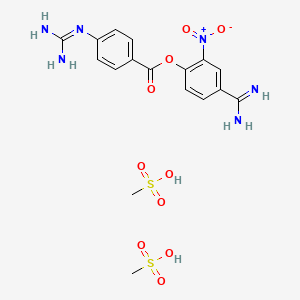
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate is a complex organic compound that features a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate typically involves the reaction of butyl butyrate with 2,5-dioxopyrrolidin-1-yl carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and as a crosslinking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate: Similar structure but with an ethyl group instead of butyl.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group, used in protein crosslinking.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Features a benzyl group, used in organic synthesis.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate is unique due to its specific butyl ester moiety, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butyl group plays a crucial role .
Propriétés
Numéro CAS |
918448-51-8 |
|---|---|
Formule moléculaire |
C13H19NO7 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxybutyl butanoate |
InChI |
InChI=1S/C13H19NO7/c1-3-5-11(17)19-12(6-4-2)20-13(18)21-14-9(15)7-8-10(14)16/h12H,3-8H2,1-2H3 |
Clé InChI |
ANNPXUUGXLJRAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OC(=O)CCC)OC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B8646184.png)


![1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B8646225.png)



![10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile](/img/structure/B8646246.png)

![Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8646263.png)


![methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8646279.png)

